molecular formula C8H9NO B011744 2,3-Dihydro-benzofuran-3-ylamine CAS No. 109926-35-4

2,3-Dihydro-benzofuran-3-ylamine

Cat. No. B011744
M. Wt: 135.16 g/mol
InChI Key: PLCGAGSBVAGXMP-UHFFFAOYSA-N
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Description

2,3-Dihydro-benzofuran-3-ylamine , also known as 2,3-dihydro-1-benzofuran-3-amine , is a chemical compound with the molecular formula C₈H₉NO . It falls within the class of benzofuran derivatives. The compound’s structure consists of a benzene ring fused with a furan ring, and an amino group attached to the furan ring. The compound’s pale yellow liquid form makes it intriguing for various applications .


Synthesis Analysis

The synthesis of 2,3-Dihydro-benzofuran-3-ylamine involves several methods, including cyclization reactions and reductive amination. Researchers have explored both chemical and enzymatic routes to access this compound. These synthetic pathways are essential for obtaining sufficient quantities for further investigation .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-benzofuran-3-ylamine reveals its aromatic character due to the benzene and furan rings. The amino group (NH₂) introduces polarity and reactivity. The compound’s three-dimensional arrangement influences its interactions with other molecules, including biological targets .


Chemical Reactions Analysis

2,3-Dihydro-benzofuran-3-ylamine can participate in various chemical reactions, such as nucleophilic substitution, oxidation, and condensation. These reactions may lead to the formation of derivatives or modified compounds. Understanding its reactivity is crucial for designing novel derivatives with improved properties .


Physical And Chemical Properties Analysis

  • Purity : 95%

Scientific Research Applications

Antimicrobial Agents

Specific Scientific Field

Medicinal Chemistry and Drug Discovery

2,3-Dihydro-benzofuran-3-ylamine

has emerged as a promising scaffold for designing antimicrobial agents. Researchers have explored its activity against various clinically approved targets. The compound’s structural features make it an attractive candidate for developing novel drugs with antimicrobial properties .

Methods of Application

Results and Outcomes

Natural Product Sources

Specific Scientific Field

Natural Product Chemistry

Summary

Benzofuran compounds are ubiquitous in nature. Many plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae, contain these molecules. 2,3-Dihydro-benzofuran-3-ylamine may be isolated from natural sources or synthesized for further study.

Methods of Application

Results and Outcomes

These are just two of the six applications. If you’d like to learn about the remaining four, feel free to ask

Safety And Hazards

  • MSDS : Link

properties

IUPAC Name

2,3-dihydro-1-benzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCGAGSBVAGXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911400
Record name 2,3-Dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-benzofuran-3-ylamine

CAS RN

109926-35-4
Record name 2,3-Dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of benzofuran-3(2H)-one oxime (1.0 g, obtained from commercially available benzofuran-3(2H)-one via the procedure outlined for the synthesis of 4-fluorobenzofuran-3(2H)-one oxime from 4-fluorobenzofuran-3(2H)-one) in 50 mL MeOH, 10% Palladium on active carbon (0.1 g) was added. The mixture was evacuated then filled with H2 three times. Finally the oxime was reduced under a H2 balloon for 24 hours. The mixture was filtered through a pad of celite, and the cake was washed with MeOH twice. After removing the solvents under vacuum, 0.99 g brown-yellow residue was obtained as the desired amine. 1H NMR (300 MHz, CDCl3): δ 7.32 (d, 1H), 7.19 (t, 1H), 6.94 (t, 1H), 6.82 (d, 1H), 4.5-4.7 (m, 1H), 4.64 (s, 1H), 4.1-4.2 (m, 1H).
Name
4-fluorobenzofuran-3(2H)-one oxime
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
50 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
E Lorthiois, J Roache, D Barnes-Seeman… - Journal of medicinal …, 2020 - ACS Publications
The serine protease factor XI (FXI) is a prominent drug target as it holds promise to deliver efficacious anticoagulation without an enhanced risk of major bleeds. Several efforts have …
Number of citations: 15 pubs.acs.org

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